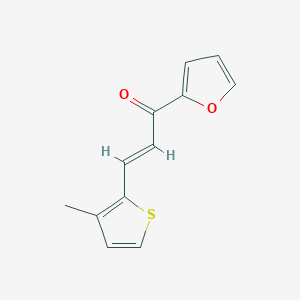
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2C6F-PPE, is a synthetic compound that is used in scientific research in order to study a variety of biochemical and physiological effects. This compound has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology.
科学的研究の応用
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology. In medicine, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. In pharmacology, it has been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. In biotechnology, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
作用機序
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is still not fully understood. However, it is believed that the compound works by binding to certain receptors in the body, such as the G-protein-coupled receptor (GPCR). This binding causes a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. It has also been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. Additionally, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
実験室実験の利点と制限
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is not expensive. Additionally, it is non-toxic and has a low potential for causing side effects. However, there are some limitations to its use. For example, the compound is not very stable and may degrade over time, making it difficult to store for long periods of time. Additionally, it may not be as effective in some experiments as other compounds.
将来の方向性
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, the compound could be further studied for its potential to act as an anti-inflammatory agent, an analgesic, or a molecular probe. Additionally, it could be studied for its potential to help in the development of new drugs or to treat other diseases. Finally, it could be studied for its potential to act as a biomarker or to help in the diagnosis and treatment of various conditions.
合成法
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is synthesized through a process known as “cross-coupling”, which involves the use of palladium catalysts. The process involves the reaction of a palladium catalyst with two different compounds, in this case 2-chloro-6-fluorophenylacetylene and 4-phenylphenylprop-2-en-1-one. The reaction produces the desired product, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, as well as a byproduct, palladium chloride. The reaction is carried out in a solvent, such as toluene or dichloromethane, in order to increase the solubility of the reactants and the product.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO/c22-19-7-4-8-20(23)18(19)13-14-21(24)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDEQWGDCYQML-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


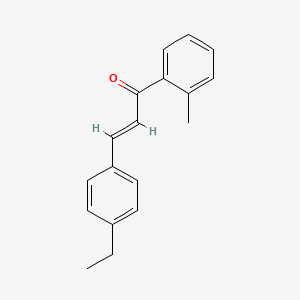
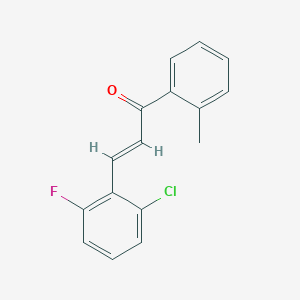
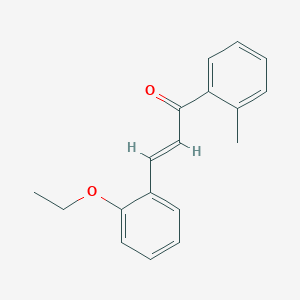
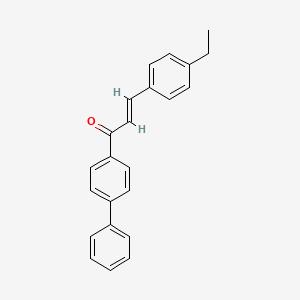
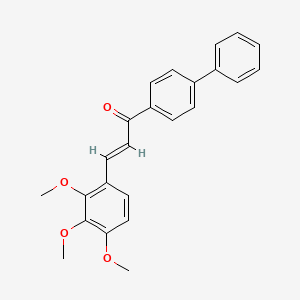

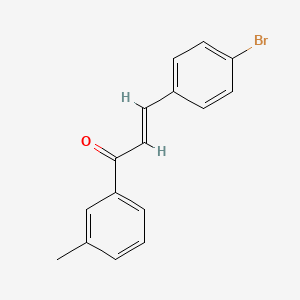



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
